4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol
Description
Properties
Molecular Formula |
C10H11ClO3S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-5-methylsulfonylphenol |
InChI |
InChI=1S/C10H11ClO3S/c1-15(13,14)10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6,12H,2-3H2,1H3 |
InChI Key |
OOSOJCHDLIZHPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)O)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Method (Adapted from EP0342532A1 Patent):
- Starting Material: 4-chloro-2-methylphenol or related chlorophenol.
- Sulfonylation: React 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine at 60–70 °C.
- Isolation: After reaction completion, add ice to quench and extract the product with ether.
- Yield: Typically high (around 89% theoretical yield).
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | 4-chloro-2-methylphenol + methanesulfonic acid chloride + pyridine | 60–70 | ~2 hours | ~89 |
| Workup | Ice quench + ether extraction | 0 | - | - |
This sulfonylated intermediate is crucial for directing further nitration or substitution reactions without attacking the hydroxyl group.
Introduction of the Cyclopropyl Group
While direct literature on cyclopropyl substitution on the 4-chloro-2-methylphenol ring is sparse, common methods for cyclopropylation of aromatic rings include:
- Cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclopropylboronic acid derivatives.
- Friedel-Crafts alkylation using cyclopropyl halides under Lewis acid catalysis.
- Directed ortho-metalation followed by reaction with cyclopropyl electrophiles.
These methods allow regioselective introduction of cyclopropyl groups at the 2-position relative to the phenol.
Nitration and Subsequent Functional Group Transformations
Selective nitration at the 5-position can be achieved on the sulfonylated intermediate under mild acidic conditions.
- Nitration Reagents: Mixed sulfuric acid and nitric acid.
- Temperature: Approximately 0 °C to avoid sulfonyl group cleavage.
- Outcome: Introduction of nitro group at the 5-position without affecting the methylsulfonyl group.
Following nitration, the nitro group can be reduced or transformed depending on the target molecule.
Cleavage of the Sulfonyl Protective Group
The methylsulfonyl group protecting the phenol hydroxyl can be removed by:
- Acidic Ester Cleavage: Heating in concentrated hydrochloric acid at ~80 °C.
- Alkaline Ester Cleavage: Reaction with sodium methylate or methanolic potassium hydroxide at room temperature.
This step regenerates the free phenol with the desired substitutions intact.
| Cleavage Method | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Acidic cleavage | Concentrated HCl | ~80 | Variable | Efficient, mild conditions |
| Alkaline cleavage | Sodium methylate or KOH in methanol | Room temp | Variable | Mild, avoids harsh acid |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sulfonylation | 4-chloro-2-methylphenol | Methanesulfonic acid chloride, pyridine, 60–70 °C | 4-chloro-2-methylphenyl methanesulfonate | ~89 |
| 2 | Nitration | Sulfonated intermediate | H2SO4 + HNO3, ~0 °C | 4-chloro-2-methyl-5-nitrophenyl methanesulfonate | High |
| 3 | Cyclopropylation | Chlorophenol derivative | Cross-coupling or Friedel-Crafts alkylation methods | 4-chloro-2-cyclopropyl-5-(methylsulfonyl)phenol intermediate | Variable |
| 4 | Sulfonyl cleavage | Sulfonylated nitro intermediate | Acidic or alkaline cleavage | 4-chloro-2-cyclopropyl-5-(methylsulfonyl)phenol | Good yield |
Research Findings and Industrial Relevance
- The protection of the phenol hydroxyl by methylsulfonyl groups is critical to achieve regioselective nitration and substitution without side reactions.
- Mild nitration conditions preserve the sulfonyl group, enabling further functionalization.
- Cyclopropyl group introduction requires careful selection of coupling or alkylation methods to avoid ring strain-related decomposition.
- The cleavage of the sulfonyl group under acidic or alkaline conditions is well-documented to give high purity phenol derivatives.
- These methods are scalable for industrial synthesis due to mild reaction conditions and good yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine or sulfonyl groups under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol with structurally related phenolic derivatives, emphasizing substituent effects, physical properties, and functional roles:
Key Comparative Insights:
Substituent Effects on Reactivity: The methylsulfonyl group in the target compound enhances electrophilic substitution resistance compared to methyl or isopropyl groups, directing nucleophilic attacks to specific positions (e.g., ortho vs. meta) . Cyclopropyl vs.
Physical Properties: Melting Points: While data for the target compound are unavailable, 4-chloro-2-isopropyl-5-methylphenol exhibits a high melting point (259–263°C), attributed to strong van der Waals forces from the isopropyl group. Simpler analogs like 4-chloro-3-methylphenol melt at ~59–61°C, suggesting the methylsulfonyl group may increase molecular weight and intermolecular forces .
Biological and Industrial Relevance: The methylsulfonyl moiety in the target compound facilitates hydrophobic interactions with residues like Pro38 in CA proteins, a trait absent in non-sulfonated analogs . Environmental Detection: Chloro-methylphenols (e.g., 4-chloro-2-methylphenol) are monitored in water via GC/MS, but the target compound’s sulfonyl group may require specialized derivatization for analysis .
Biological Activity
4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol is an organic compound with notable biological activities, particularly in the realm of antimicrobial properties. This compound, characterized by its phenolic structure and specific substituents, has attracted significant research interest due to its potential applications in combating resistant bacterial strains.
- Molecular Formula: C₁₁H₁₃ClO₃S
- Molecular Weight: Approximately 248.74 g/mol
- Structure: Contains a chlorine atom, a cyclopropyl group, and a methylsulfonyl substituent, enhancing its solubility and reactivity.
Antimicrobial Activity
Research indicates that 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exhibits significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to:
- Inhibit Biofilm Formation: The compound disrupts biofilm formation which is crucial for bacterial virulence and resistance.
- Synergistic Effects with Antibiotics: When combined with existing antibiotics, it enhances their efficacy against resistant strains, suggesting potential for new therapeutic strategies in antibiotic resistance management.
Table 1: Comparative Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) | Synergistic Effect |
|---|---|---|---|
| 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol | MRSA | 0.5 | Yes |
| Vancomycin | MRSA | 2.0 | No |
| Daptomycin | MRSA | 1.0 | Yes |
The mechanism by which 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exerts its antimicrobial effects involves:
- Disruption of Bacterial Surface Proteins: The compound interacts with bacterial proteins that are essential for biofilm formation and virulence.
- Alteration of Resistance Mechanisms: It modifies bacterial resistance pathways, making them more susceptible to traditional antibiotics.
Case Studies
Several studies have focused on the biological activity and therapeutic potential of this compound:
- Study on Biofilm Disruption: A study demonstrated that the compound effectively reduced biofilm mass in MRSA cultures by over 70% compared to controls, indicating a strong potential for use in clinical settings where biofilm-associated infections are prevalent.
- Synergistic Studies: In vitro studies showed that combining this compound with beta-lactam antibiotics resulted in a significant reduction in the minimum inhibitory concentration (MIC), highlighting its role as a potentiator of antibiotic activity.
Cytotoxicity and Safety Profile
While exploring the therapeutic potential of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol, it is crucial to assess its cytotoxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
